molecular formula C21H16ClN3O2S B302624 (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Cat. No. B302624
M. Wt: 409.9 g/mol
InChI Key: GTOBRURPJQYGBE-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is a chemical compound that has been the subject of scientific research due to its potential use in treating various diseases. This compound is commonly referred to as 'compound A' in the scientific literature.

Mechanism of Action

The mechanism of action of compound A involves its ability to inhibit various enzymes and signaling pathways involved in disease progression. In cancer research, compound A inhibits the PI3K/Akt/mTOR pathway and the NF-κB pathway. In inflammation research, compound A inhibits the NLRP3 inflammasome and the MAPK pathway. In neurological disorder research, compound A inhibits the JNK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In cancer research, compound A induces cell cycle arrest and apoptosis in cancer cells. In inflammation research, compound A reduces the production of pro-inflammatory cytokines and oxidative stress. In neurological disorder research, compound A improves cognitive function and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using compound A in lab experiments include its high potency and specificity towards its target enzymes and signaling pathways. However, the limitations of using compound A include its potential toxicity and lack of selectivity towards other enzymes and signaling pathways.

Future Directions

There are several future directions for research on compound A. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential use of compound A in combination with other drugs for enhanced efficacy.
3. Study of the pharmacokinetics and pharmacodynamics of compound A in vivo.
4. Investigation of the potential use of compound A in treating other diseases such as cardiovascular disease and metabolic disorders.
5. Development of more selective compounds based on the structure of compound A for improved safety and efficacy.
In conclusion, compound A is a chemical compound that has been the subject of scientific research due to its potential use in treating various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on compound A may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of compound A involves the reaction of 4-chlorophenylhydrazine with 2-acetylthiophene to form 1-(4-chlorophenyl)-2-acetylhydrazine. This intermediate is then reacted with 4-methoxyaniline and ammonium acetate to form (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one. The synthesis of compound A has been optimized to produce high yields and purity.

Scientific Research Applications

Compound A has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. In cancer research, compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, compound A has been shown to reduce inflammation and oxidative stress. In neurological disorder research, compound A has been shown to improve cognitive function and reduce neuroinflammation.

properties

Product Name

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C21H16ClN3O2S/c1-27-18-10-6-15(7-11-18)23-21-24-20(26)19(28-21)13-17-3-2-12-25(17)16-8-4-14(22)5-9-16/h2-13H,1H3,(H,23,24,26)/b19-13-

InChI Key

GTOBRURPJQYGBE-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/S2

SMILES

COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)S2

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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